Comparative FTase Inhibitory Potency: Tipifarnib vs. Lonafarnib and BMS-214662
Tipifarnib (R115777) demonstrates exceptionally high potency against human farnesyltransferase (FTase). Its IC50 of 0.86 nM [1] establishes a benchmark that is comparable to or exceeds other advanced FTase inhibitors. For instance, while BMS-214662 also shows potent FTase inhibition (IC50 ~1.0 nM) , this similarity reinforces tipifarnib's position at the potency forefront of its class. In contrast, tipifarnib's (S)-enantiomer exhibits significantly weaker activity, providing a clear rationale for specifying the (R)- or racemic form in procurement [2]. The 0.6 nM IC50 reported in some studies further highlights the exceptional potency of the active enantiomer [2].
| Evidence Dimension | In vitro FTase inhibition |
|---|---|
| Target Compound Data | IC50 = 0.86 nM (0.6 nM in some studies) |
| Comparator Or Baseline | BMS-214662 (IC50 ~1.0 nM); Tipifarnib (S)-enantiomer (significantly less active) |
| Quantified Difference | Comparable or slightly higher potency than BMS-214662; Stereospecific activity with (S)-enantiomer being markedly weaker. |
| Conditions | Isolated human farnesyltransferase, lamin B substrate |
Why This Matters
This high, stereospecific potency is essential for researchers studying FTase-dependent pathways, as it ensures robust target engagement and allows for meaningful comparison with other advanced clinical candidates.
- [1] End DW, Smets G, Todd AV, et al. Characterization of the antitumor effects of the selective farnesyl protein transferase inhibitor R115777 in vivo and in vitro. Cancer Res. 2001 Jan 1;61(1):131-7. PMID: 11196150. View Source
- [2] TargetMol. Tipifarnib S enantiomer. CAS No. 192185-71-0. View Source
